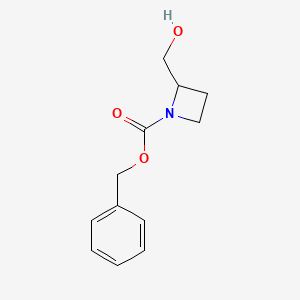

Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

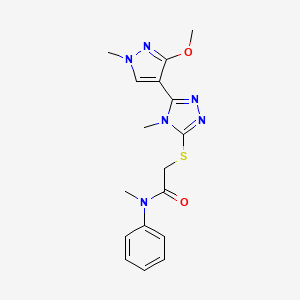

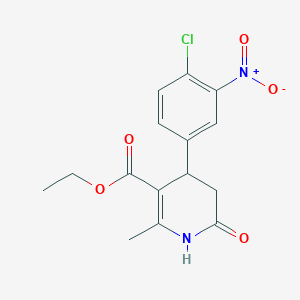

“Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, azetidines are known to participate in a variety of reactions. For instance, they can undergo [2 + 2] photocycloaddition reactions with imines, a process known as the aza Paternò–Büchi reaction .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 221.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved resources.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Azetidine Analogs

Research indicates that Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate has been used in the synthesis of novel azetidine analogs. For instance, Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, using a process that involves benzylamine and yields 1-benzyl-2-carbomethoxy-4-methyl-azetidine (Soriano, Podraza, & Cromwell, 1980).

Practical Process for Azetidine Derivatives

Miller et al. (2003) described a practical and convenient synthesis of azetidine-3-carboxylic acid, which involved the high-yield cyclization of diethylbis(hydroxymethyl)malonate and benzylamine (Miller et al., 2003).

Development of S1P1 Agonists

Pan et al. (2013) discovered a series of alkoxyimino derivatives as S1P1 agonists through de novo design, which led to the development of compounds such as Siponimod, incorporating benzyl azetidine-3-carboxylic acid derivatives (Pan et al., 2013).

Synthesis of Tyrosyl Peptidomimetics

Mandal, Cabell, and McMurray (2005) explored the synthesis of tyrosyl peptidomimetics through the acid-catalyzed N(1)–C(4) ring opening of azetidine-2-ones, which involved benzyl-protected intermediates (Mandal, Cabell, & McMurray, 2005).

Enantioselective Biotransformations

Leng et al. (2009) demonstrated enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles, showing efficient production of azetidine-2-carboxylic acids and their amide derivatives with high enantiomeric excess (Leng et al., 2009).

Glycosidase Inhibitory Activity

Lawande et al. (2015, 2017) synthesized azetidine iminosugars from d-glucose, one of which exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger. This demonstrates the potential biological applications of compounds derived from this compound (Lawande et al., 2015) (Lawande et al., 2017).

Safety and Hazards

While specific safety and hazard information for “Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate” is not available, general safety measures for handling chemicals should be followed. These include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

benzyl 2-(hydroxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFQXCNTSZHKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534247.png)